molecular formula C14H20ClF2NO B1397597 3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220032-47-2

3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397597
M. Wt: 291.76 g/mol
InChI Key: QMBBCFXEIQGWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a compound that has drawn significant attention in the scientific community due to its potential applications in various fields of research and industry. Its molecular formula is C14H20ClF2NO .


Molecular Structure Analysis

The molecular weight of this compound is 291.76 g/mol . The InChI code for a similar compound, 4-(2,4-difluorobenzyloxy)piperidine hydrochloride, is 1S/C12H15F2NO.ClH/c13-10-2-1-9 (12 (14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H . This might give some insight into the structure of the compound .


Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Antimicrobial Activity : The synthesis of related compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate through Knoevenagel condensation, involving piperidine, has been studied, providing insights into crystal and molecular structures (Kariyappa et al., 2016); (Kumar et al., 2016).
  • Crystal and Molecular Structure Studies : The crystal and molecular structures of compounds like 4-carboxypiperidinium chloride have been characterized, contributing to understanding the properties of related piperidine derivatives (Szafran et al., 2007).

Antimicrobial and Biological Activities

  • Antimicrobial Properties : Various synthesized compounds involving piperidine structures have been evaluated for their antimicrobial and antifungal activities. These studies provide valuable information on the potential biological applications of these compounds (Kumar et al., 2016); (Ovonramwen et al., 2019).
  • Bioactivity in Novel Compounds : The synthesis of novel compounds like N-【1-{ 5-bromo-2-[( 4-chlorobenzyl)oxy]benzyl} piperidin-4-yl】-N-ethylpicolinamide and their bioactivity, including potential as CCR5 antagonists, has been explored, indicating diverse applications in medicinal chemistry (Bi, 2015).

Molecular Docking and Catalysis

  • Molecular Docking and Antioxidant Activities : Some studies have also looked into the molecular docking of synthesized piperidine compounds, alongside their antioxidant and antimicrobial activities. This research contributes to understanding the interaction of these compounds with biological targets (Kumar et al., 2016).
  • Catalysis by Basic Carbons : The use of piperidine in catalytic processes, such as the condensation of benzaldehyde with ethyl cyanoacetate, highlights its role in the synthesis of medically relevant compounds (Perozo-Rondón et al., 2006).

Safety And Hazards

While the specific safety and hazard information for this compound is not provided in the search results, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

properties

IUPAC Name

3-[2-[(2,4-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO.ClH/c15-13-4-3-12(14(16)8-13)10-18-7-5-11-2-1-6-17-9-11;/h3-4,8,11,17H,1-2,5-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBBCFXEIQGWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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